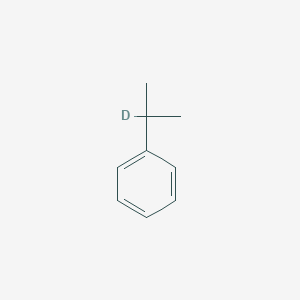

2-Phenylpropane-2-D1

Description

Significance of Isotopic Labeling in Mechanistic Chemistry

Isotopic labeling is a fundamental technique in which an atom in a molecule is replaced by one of its isotopes to trace its fate during a chemical transformation. numberanalytics.comias.ac.in This seemingly simple substitution can have profound effects on the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org By measuring and interpreting these effects, chemists can gain a deeper understanding of bond-breaking and bond-forming events in the rate-determining step of a reaction. princeton.eduyoutube.com This method has proven invaluable in diverse areas of chemistry, from understanding enzyme mechanisms to unraveling the complexities of organometallic catalysis. nih.govbohrium.com

The power of isotopic labeling lies in its ability to provide detailed information about reaction pathways without significantly altering the chemical nature of the reacting species. numberanalytics.com The choice of isotope depends on the specific research question and the analytical techniques available for detection, with stable isotopes like deuterium (B1214612) being particularly useful in NMR spectroscopy and mass spectrometry. numberanalytics.com

Overview of 2-Phenylpropane-2-D1 as a Research Probe

This compound, also known as cumene-d1, is a deuterated analog of 2-phenylpropane (cumene) where the hydrogen atom at the tertiary benzylic position is replaced by a deuterium atom. guidechem.comnih.gov This specific labeling makes it an ideal probe for studying reactions involving the benzylic C-H bond. Its chemical properties are very similar to its non-deuterated counterpart, but the increased mass at the reaction center leads to a measurable kinetic isotope effect. guidechem.comprinceton.edu This allows researchers to investigate whether the cleavage of this C-H(D) bond is a critical step in the reaction mechanism.

Structure

3D Structure

Properties

IUPAC Name |

2-deuteriopropan-2-ylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12/c1-8(2)9-6-4-3-5-7-9/h3-8H,1-2H3/i8D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGFKTVRMDUZSP-BNEYPBHNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C)(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations Involving 2 Phenylpropane 2 D1

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org Formally, it is expressed as the ratio of the rate constant of the reaction with the lighter isotope (kL) to the rate constant with the heavier isotope (kH). wikipedia.org For deuterium (B1214612) substitution, this is represented as kH/kD. libretexts.org The study of KIEs helps to illuminate reaction mechanisms, particularly the rate-determining step. wikipedia.orgslideshare.net

Theoretical Foundations of Kinetic Isotope Effects

The theoretical basis for the KIE lies in the principles of quantum mechanics and statistical mechanics, specifically concerning the vibrational energy of chemical bonds. wikipedia.org Isotopic substitution does not alter the electronic potential energy surface of a molecule, but it does affect mass-dependent properties, most notably vibrational frequencies. libretexts.orgprinceton.edu

A chemical bond can be modeled as a harmonic oscillator. Even at absolute zero, the bond possesses a minimum amount of vibrational energy known as the zero-point energy (ZPE). ias.ac.in This energy is proportional to the vibrational frequency (ν) of the bond. openochem.org The vibrational frequency, in turn, is inversely proportional to the square root of the reduced mass (μ) of the atoms forming the bond. libretexts.orgcsbsju.edu

When a hydrogen atom is replaced by its heavier isotope, deuterium, the reduced mass of the carbon-isotope bond increases. This leads to a lower vibrational frequency for the C-D bond compared to the C-H bond. csbsju.edu Consequently, the ZPE of a C-D bond is lower than that of a C-H bond. libretexts.orgias.ac.in This difference in ZPE is the fundamental origin of the primary kinetic isotope effect. For a reaction to occur, energy must be supplied to break this bond. Since the C-D bond starts from a lower energy level, it requires more energy to reach the transition state for bond cleavage, resulting in a slower reaction rate compared to its C-H counterpart. wikipedia.orgopenochem.org

Table 1: Comparison of Typical Vibrational Properties for C-H and C-D Bonds

| Property | C-H Bond | C-D Bond | Rationale |

| Reduced Mass (μ) | Lower | Higher | Deuterium is heavier than protium. |

| Vibrational Frequency (ν) | ~3000 cm⁻¹ csbsju.edu | ~2250 cm⁻¹ csbsju.edu | Frequency is inversely proportional to the square root of the reduced mass. csbsju.edu |

| Zero-Point Energy (ZPE) | Higher | Lower | ZPE is directly proportional to vibrational frequency. ias.ac.in |

| Bond Dissociation Energy | Lower | Higher | More energy is needed to overcome the energy difference from a lower ZPE to the dissociation limit. ias.ac.instackexchange.com |

The relationship between vibrational frequency, force constant (k), and reduced mass (μ) is described by Hooke's Law for a simple harmonic oscillator: ν = (1/2π) * √(k/μ) libretexts.org

The force constant, k, represents the stiffness of the bond and is considered to be the same for C-H and C-D bonds because isotopic substitution does not affect the electronic structure of the molecule. ias.ac.incsbsju.edu The key difference lies in the reduced mass, μ = (m1 * m2) / (m1 + m2). libretexts.org The greater mass of deuterium increases the reduced mass of the C-D bond, which directly leads to the lower vibrational frequency and consequently, the lower ZPE. ias.ac.incsbsju.edu This difference in ZPE between the ground state and the transition state ultimately determines the magnitude of the KIE. princeton.edu

Vibrational Frequency and Zero-Point Energy Considerations

Primary Kinetic Isotope Effects in C-D Bond Cleavage

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. slideshare.net In the case of 2-Phenylpropane-2-D1, a significant primary KIE (kH/kD > 1) is a strong indicator that the tertiary C-D bond is being cleaved in the slowest step. princeton.eduepfl.ch

A classic example is the autoxidation of cumene (B47948), a radical-chain reaction where the rate-determining propagation step involves the abstraction of the tertiary hydrogen atom by a peroxyl radical. cdnsciencepub.comx-mol.net Studies on the oxidation of cumene have demonstrated a significant primary KIE. For instance, a kH/kD value of approximately 5.5 has been reported for the air oxidation of cumene, clearly indicating that the abstraction of the tertiary hydrogen is the rate-limiting step. acs.org The magnitude of the primary KIE can provide further details about the transition state; a more symmetrical transition state, where the hydrogen/deuterium is equally shared between the carbon and the abstracting species, generally leads to a larger KIE.

Table 2: Examples of Primary Kinetic Isotope Effects in Reactions Involving Cumene

| Reaction | Oxidant/System | kH/kD | Implication |

| Autoxidation | Air/O₂ | ~5.5 acs.org | C-H bond cleavage is the rate-determining step. |

| Oxidation | trans-Dioxoruthenium(VI) complexes | >1 (rate order: toluene (B28343) < ethylbenzene (B125841) < cumene) rsc.org | Suggests a hydrogen-atom abstraction mechanism. rsc.org |

| Hydrogen Exchange | Potassium tert-butoxide/DMSO | Anomalous temperature dependence observed osti.gov | Complex mechanism, possibly involving the DMSO-derived base. osti.gov |

Secondary Kinetic Isotope Effects and Rehybridization Phenomena

Secondary kinetic isotope effects (SKIEs) occur when the isotopically substituted bond is not broken in the rate-determining step, but its environment changes. slideshare.net These effects are typically smaller than primary KIEs but provide valuable information about changes in hybridization at the carbon atom bearing the isotope. princeton.edugmu.edu

SKIEs are classified based on the position of the isotope relative to the reaction center. For this compound, the deuterium is at the α-position. A change in the hybridization of the C2 carbon from sp³ in the reactant to sp² in the transition state (as in an SN1 reaction forming a carbocation) leads to a normal secondary KIE (kH/kD > 1, typically 1.1–1.2). wikipedia.orgepfl.ch This is because the out-of-plane bending vibration of the C-H/C-D bond is "stiffer" in the sp² state than in the sp³ state, increasing the ZPE difference in the transition state. gmu.edu

Conversely, a change from sp² to sp³ hybridization results in an inverse secondary KIE (kH/kD < 1, typically 0.8–0.9). epfl.ch In this case, the reaction is faster for the deuterated compound. This phenomenon can be attributed to the C-D bond being sterically smaller or less encumbering than the C-H bond due to its lower ZPE and smaller vibrational amplitude. osti.govyoutube.com

Experimental Measurement Techniques for KIEs

Measuring KIEs requires precise determination of reaction rates for both the isotopically labeled and unlabeled compounds. nih.gov Several methods are employed:

Direct Comparison (Non-Competitive): This method involves running two separate reactions, one with the standard reactant (e.g., cumene) and one with the labeled reactant (this compound), under identical conditions. wikipedia.org The rate constants are determined independently, and the KIE is calculated from their ratio. wikipedia.org While conceptually simple, this method can be challenging as maintaining identical conditions is difficult, and its accuracy is limited by the precision of each individual rate measurement. wikipedia.orgillinois.edu

Competition Experiments (Intramolecular or Intermolecular): This is often the most precise method, especially for small KIEs. nih.govnumberanalytics.com In an intermolecular experiment, a mixture of the labeled and unlabeled reactants is subjected to the reaction conditions with a sub-stoichiometric amount of a reagent. The KIE is then determined by analyzing the isotopic ratio of the remaining starting materials or the products using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govillinois.edu This approach avoids many systematic errors because the two isotopes compete directly within the same reaction vessel. nih.gov

Natural Abundance KIE Measurement: Advanced techniques using high-precision NMR or isotope-ratio mass spectrometry (IRMS) can measure KIEs without the need for synthesizing specifically labeled compounds. wikipedia.orgillinois.edu These methods analyze the very small changes in isotopic composition at natural abundance (e.g., ¹³C vs ¹²C) at different sites within a molecule as a reaction progresses, providing detailed mechanistic information from a single experiment. illinois.edu

Natural Abundance Isotope Effect Measurement using Advanced NMR Spectroscopy

KIE Analysis in Specific Reaction Classes

The kinetic isotope effect is a valuable tool for distinguishing between different reaction mechanisms in various classes of chemical transformations.

In amination reactions, a C-N bond is formed at a C-H bond. Studying the KIE for the amination of cumene using this compound can reveal whether the C-H bond cleavage is the rate-limiting step. A significant primary KIE would support a mechanism involving hydrogen atom abstraction or a concerted C-H insertion. For example, P450-catalyzed amination of a cumene analog showed a large KIE, indicating that C-H activation is the rate-limiting step. acs.org In contrast, a small KIE (close to 1) might suggest that a step other than C-H bond breaking, such as catalyst activation or product release, is rate-determining. researchgate.net

Table 2: KIE in Amination Reactions.

| Reaction | Catalyst System | Observed KIE (kH/kD) | Mechanistic Implication | Reference |

|---|---|---|---|---|

| Intramolecular C-H Amination | Rhodium catalyst | 1.9-2.9 | Suggests a concerted insertion mechanism. | researchgate.net |

This table presents illustrative data from studies on related systems.

In elimination reactions, such as the E2 reaction, a proton is removed by a base, and a leaving group departs from an adjacent carbon, leading to the formation of a double bond. pressbooks.pub The KIE for the elimination reaction of a cumene derivative can provide strong evidence for the E2 mechanism. libretexts.org If the tertiary hydrogen is removed in the rate-determining step, a significant primary KIE is expected. For instance, the reaction of 2-bromopropane (B125204) with a base proceeds significantly faster than its deuterated counterpart, which is consistent with the C-H bond being broken in the single, concerted step of the E2 mechanism. libretexts.orglibretexts.org

Table 3: KIE in E2 Elimination Reactions.

| Substrate | Base | Observed KIE (kH/kD) | Reference |

|---|---|---|---|

| 2-Bromopropane | Sodium Ethoxide | 6.7 | libretexts.org |

This table provides examples of KIE in E2 reactions of similar substrates.

In nucleophilic substitution reactions, a nucleophile replaces a leaving group on a substrate. For tertiary carbons like the one in cumene derivatives, substitution can proceed through either an SN1 or SN2 mechanism, though SN1 is more common. A primary KIE is not typically expected for SN1 reactions of this compound derivatives because the C-H bond is not broken in the rate-determining step, which is the formation of the carbocation. However, a small secondary KIE (where the isotope is on a carbon adjacent to the reacting center) can be observed due to changes in hybridization between the reactant and the transition state. wikipedia.orgmdpi.com For an SN2 reaction, a small inverse KIE (kH/kD < 1) is often observed. mdpi.com

Table 4: Expected KIE for Substitution Reactions.

| Reaction Type | Expected KIE (kH/kD) | Rationale | Reference |

|---|---|---|---|

| SN1 | Close to 1 (small secondary effect) | C-H bond is not broken in the rate-determining step. | wikipedia.org |

This table summarizes general expectations for KIE in substitution reactions.

KIE in Elimination Reactions

Elucidation of Reaction Intermediates and Transition States

Reaction intermediates are transient species that exist for a finite lifetime, longer than a molecular vibration, and are formed from reactants and proceed to form products. wikipedia.org Their direct observation can be challenging due to their inherent instability and low concentrations. nih.gov The strategic placement of a deuterium atom, as in this compound, allows chemists to infer the nature of these fleeting species and the transition states leading to their formation. fiveable.me

Carbocations are key intermediates in a variety of organic reactions, including certain substitution and elimination reactions. wikipedia.orgfiveable.me The 2-phenyl-2-propyl carbocation, which can be generated from derivatives of 2-phenylpropane, is stabilized by the resonance effect of the phenyl group. asianpubs.org This stabilization makes its formation a key feature in reactions like Friedel-Crafts alkylations and solvolysis. asianpubs.orgrsc.org

In the context of Friedel-Crafts alkylation, a carbocation is generated which then attacks the benzene (B151609) ring. rsc.org For instance, the reaction of benzene with 2-chloropropane (B107684) in the presence of a Lewis acid like aluminum chloride proceeds through a 2-propyl carbocation. rsc.org The stability of this secondary carbocation is crucial for the reaction to proceed. rsc.org

Solvolysis reactions of cumyl derivatives, such as 2-chloro-2-phenylpropane, also proceed through a carbocation intermediate. asianpubs.org The rate of these reactions is sensitive to the stability of the carbocation. For example, a p-methyl substituent on the phenyl ring enhances the stability of the carbocation through hyperconjugation, leading to an increased reaction rate. asianpubs.org The study of salt effects on the solvolysis of cumyl chloride provides further evidence for the presence of carbocation intermediates. asianpubs.org

Free radicals, species with unpaired electrons, are another class of reactive intermediates. researchgate.net Phenylpropane systems can be involved in reactions that generate radical species. For example, the reaction of the phenyl radical with propene has been studied to understand the C9H11 potential energy surface. rsc.org This reaction can lead to various products through different radical intermediates, including propylbenzene (B89791) radicals. rsc.org

The generation of hydroxyl radicals in the presence of lignin (B12514952) model compounds, which include phenylpropane structures, has also been investigated using techniques like EPR/Spin-Trapping. researchgate.net Furthermore, the thermal decomposition of high molecular weight alkanes, a process known as cracking, involves free radical intermediates produced by the homolysis of C-C bonds. altervista.org

The substitution of a hydrogen atom with a deuterium atom can significantly affect the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). fiveable.melibretexts.org This effect arises from the difference in zero-point energy between a C-H and a C-D bond; the C-D bond is stronger and thus requires more energy to break. libretexts.orglibretexts.org By measuring the KIE, researchers can determine whether the C-H (or C-D) bond is broken in the rate-determining step of a reaction, providing valuable insight into the transition state structure. fiveable.mefiveable.me

A significant KIE, typically with a kH/kD value between 2 and 7 for E2 reactions, suggests that the cleavage of the carbon-hydrogen bond is involved in the rate-determining step. fiveable.me This has been a key piece of evidence in establishing the concerted mechanism of E2 elimination reactions. fiveable.mepressbooks.pub The magnitude of the KIE can also provide information about the degree of bond breaking and formation in the transition state. fiveable.me For instance, δ-deuterium isotope effects have been used as probes for the transition-state structures of isoprenoid substrates, where the magnitude of the KIE can indicate whether a reaction proceeds through a dissociative (carbocationic) or associative pathway. acs.org

Radical Species Formation in Phenylpropane Systems

Stereochemical Aspects of Reactions with Deuterated Phenylpropanes

The three-dimensional arrangement of atoms in molecules, or stereochemistry, is a critical aspect of chemical reactions. The use of deuterated compounds like this compound can help elucidate the stereochemical course of a reaction.

Beta-elimination reactions are a common method for forming double bonds in organic synthesis. libretexts.org The stereochemistry of these reactions, particularly the E2 (bimolecular elimination) reaction, is highly dependent on the geometric arrangement of the hydrogen to be removed and the leaving group. fiveable.me

For an E2 reaction to occur, the reacting atoms—the hydrogen, the two carbons, and the leaving group—must lie in the same plane, a configuration known as periplanar. pressbooks.pub There are two possible periplanar geometries: anti-periplanar, where the hydrogen and the leaving group are on opposite sides of the C-C bond, and syn-periplanar, where they are on the same side. libretexts.orgpressbooks.pub

Anti-Elimination: The anti-periplanar arrangement is generally preferred in E2 reactions because it corresponds to a lower-energy, staggered conformation of the substrate. askthenerd.comtib.eu This geometry allows for optimal overlap of the developing p-orbitals in the transition state. pressbooks.pub In cyclic systems like cyclohexanes, this translates to a requirement for a trans-diaxial arrangement of the hydrogen and the leaving group for elimination to occur. libretexts.orgtib.eu

Syn-Elimination: The syn-periplanar geometry requires the molecule to adopt a higher-energy, eclipsed conformation, making this pathway less favorable. libretexts.orgaskthenerd.com However, syn-elimination can occur, particularly in rigid molecules where an anti-periplanar arrangement is not possible. askthenerd.com The nature of the base and leaving group can also influence the stereochemical outcome. uomustansiriyah.edu.iq For example, studies have shown that with poorer leaving groups, syn-elimination can become a more significant pathway. uomustansiriyah.edu.iq The use of diastereomerically labeled deuterated substrates has been instrumental in determining the extent of syn and anti-elimination in various systems. uomustansiriyah.edu.iq

The following table summarizes the key intermediates and stereochemical pathways discussed:

| Concept | Description | Relevance to this compound |

| Carbocation Intermediate | A species with a positively charged carbon atom. The 2-phenyl-2-propyl carbocation is stabilized by resonance. asianpubs.org | Forms in reactions like solvolysis and Friedel-Crafts alkylation of cumene derivatives. asianpubs.orgrsc.org |

| Radical Intermediate | A species with an unpaired electron. researchgate.net | Can be formed in reactions involving phenylpropane systems, such as the reaction of phenyl radical with propene. rsc.org |

| Kinetic Isotope Effect (KIE) | The change in reaction rate upon isotopic substitution. fiveable.me | The C-D bond in this compound is stronger than a C-H bond, allowing for the study of bond-breaking in the rate-determining step. libretexts.orglibretexts.org |

| Anti-Elimination | Elimination where the hydrogen and leaving group are on opposite sides of the C-C bond. libretexts.org | The preferred pathway for E2 reactions due to a more stable, staggered transition state. askthenerd.comtib.eu |

| Syn-Elimination | Elimination where the hydrogen and leaving group are on the same side of the C-C bond. libretexts.org | Occurs in systems where anti-elimination is disfavored, often involving an eclipsed transition state. askthenerd.com |

Stereochemistry of Beta-Elimination Reactions

Solvent and Base System Influences on Stereoselectivity

The stereochemical outcome of elimination reactions is highly dependent on the solvent and base system employed. numberanalytics.comrsc.org Studies on the β-elimination of 2-chloro-1-deuterio-1-phenylpropane, an isomer of the titular compound, have demonstrated these effects. For instance, when the reaction is carried out in ethanol (B145695) with sodium ethoxide or in tert-butanol (B103910) with potassium tert-butoxide and a crown ether, the elimination proceeds through an anti-mechanism. rsc.org However, a small degree of syn-elimination (less than 6%) is observed when using potassium tert-butoxide in tert-butanol without the crown ether. rsc.org This highlights the subtle interplay between the base, solvent, and any additives in dictating the transition state geometry and, consequently, the stereoselectivity of the reaction. numberanalytics.comrsc.org

Polar protic solvents can stabilize carbocation intermediates, which may influence the stereochemistry of E1 reactions, while stronger bases tend to favor E2 reactions with their more predictable anti-periplanar transition state. numberanalytics.com The choice of solvent can therefore be critical in controlling the stereochemical course of a reaction. numberanalytics.comrsc.org

Table 1: Influence of Solvent-Base Systems on Elimination Stereochemistry

| Solvent | Base | Additive | Predominant Mechanism | Reference |

| Ethanol | Sodium Ethoxide | None | anti | rsc.org |

| tert-Butanol | Potassium tert-Butoxide | None | anti (with <6% syn) | rsc.org |

| tert-Butanol | Potassium tert-Butoxide | Crown Ether | anti | rsc.org |

Stereospecificity and Stereoselectivity in Addition Reactions

Addition reactions to alkenes can proceed with varying degrees of stereospecificity and stereoselectivity. libretexts.orgmasterorganicchemistry.com A reaction is stereospecific if different stereoisomers of the starting material react to give stereoisomerically different products. organicchemistrytutor.comnumberanalytics.com For example, the addition of a reagent to a cis-alkene might yield a syn-product, while the corresponding trans-alkene gives an anti-product. durgapurgovtcollege.ac.in

Stereoselectivity, on the other hand, refers to a reaction in which one stereoisomer is formed or destroyed in preference to all others that might be formed. organicchemistrytutor.comddugu.ac.in This can be influenced by factors such as the stability of intermediates, steric hindrance, and the reaction conditions. libretexts.orgnumberanalytics.com For instance, in the acidic hydration of 2-phenylpropene, the reaction proceeds through a more stable tertiary carbocation intermediate, leading to the formation of 2-phenyl-2-propanol. doubtnut.com

The terms syn-addition and anti-addition are used to describe the stereochemistry of the addition to a double bond, where the two new groups add to the same or opposite faces of the double bond, respectively. libretexts.orgdurgapurgovtcollege.ac.in The stereochemical outcome of an addition reaction provides valuable information about the reaction mechanism. libretexts.org

Stereochemical Retention and Inversion in Displacement Reactions

Nucleophilic substitution reactions at a stereocenter can proceed with either retention or inversion of configuration. miamioh.eduochemtutor.com The SN2 reaction is a classic example of a stereospecific reaction that proceeds with inversion of configuration, as the nucleophile attacks from the side opposite to the leaving group. durgapurgovtcollege.ac.inochemtutor.com

Table 2: Stereochemical Outcomes in Displacement Reactions

| Reaction Type | Typical Stereochemical Outcome | Mechanistic Implication | Reference |

| S_N2 | Inversion of configuration | Backside attack of the nucleophile | durgapurgovtcollege.ac.inochemtutor.com |

| Double S_N2 | Retention of configuration | Two consecutive inversion steps | miamioh.edu |

| Reaction involving a stable carbocation | Racemization (often) | Loss of stereochemical information | ochemtutor.com |

Anion-Accelerated Rearrangements and Deuterium Positioning

Anion-accelerated rearrangements, such as the oxyanion-accelerated miamioh.eduochemtutor.com-sigmatropic rearrangement, are powerful synthetic transformations. researchgate.net The stereochemistry of these reactions can be investigated using deuterated substrates. For example, studies on the rearrangement of deuterated 2-vinylcyclobutanols have provided insights into the stereochemical course of the reaction. researchgate.net The position of the deuterium atom in the product can reveal whether the rearrangement occurs with retention or inversion of configuration at the migrating carbon.

In some cases, the rearrangement can be highly stereoselective. For instance, the rearrangement of a potassium salt of a (Z)-2-vinylcyclobutanol can epimerize to the E isomer much faster than the E alkoxide rearranges to the final product. researchgate.net Isotopic labeling studies are instrumental in elucidating such complex mechanistic details. In a semipinacol rearrangement, the position of a deuterium label in the product can distinguish between different possible pathways. rsc.org

Advanced Spectroscopic Characterization in Mechanistic and Structural Analysis

Deuterium (B1214612) Nuclear Magnetic Resonance (D-NMR) Spectroscopy

Quantitative D-NMR for Deuterium Atom Percentage Determination

Quantitative NMR (qNMR) is a method used to determine the purity and content of substances, as the signal intensity is directly proportional to the number of nuclei. researchgate.net D-NMR, when configured with appropriate parameter settings, can provide relatively quantitative peak integrals. sigmaaldrich.com This allows for the determination of the deuterium atom percentage in a molecule. sigmaaldrich.com A combination of ¹H NMR and ²H NMR can be used to establish the isotopic abundance of deuterated reagents with high accuracy. wiley.com

For instance, in a hypothetical analysis of a 2-Phenylpropane-2-D1 sample, the integration of the deuterium signal relative to an internal standard of known concentration and deuterium content would allow for the calculation of the deuterium percentage at the C2 position. This method is particularly useful for assessing the degree of labeling in both specifically and randomly deuterated compounds. nih.gov

D-NMR for ¹³C Enrichment Determination in Doubly Labeled Compounds

D-NMR spectroscopy also serves as a practical tool for determining the percentage of ¹³C enrichment in compounds that are doubly labeled with both deuterium and carbon-13. sigmaaldrich.com When a substrate is labeled with ¹³C at the carbon atom bonded to deuterium, the degree of deuterium label presence can be determined using direct ¹³C NMR. nih.gov The presence of deuterium induces an isotopic shift in the ¹³C NMR spectrum, which can be used to quantify the degree of deuteration at specific sites. nih.gov

In the context of a doubly labeled variant of this compound (e.g., 2-Phenylpropane-2-¹³C-2-D1), the ¹³C NMR spectrum, with both proton and deuterium decoupling, would show distinct signals for the different isotopologues. nih.gov The relative integrals of these signals would allow for the quantification of the ¹³C enrichment. This approach has been successfully applied to study metabolites and proteins. nih.govresearchgate.net

Advantages of D-NMR for Highly Deuterated Compounds

For compounds with high levels of deuteration (typically above 98 atom %), conventional ¹H NMR analysis becomes limited due to the low intensity of the remaining proton signals. sigmaaldrich.com In such cases, D-NMR emerges as a superior alternative for both structural verification and enrichment determination. sigmaaldrich.com

Key advantages of D-NMR for highly deuterated compounds include:

Clean Spectra: All proton signals are transparent in D-NMR, resulting in a cleaner spectrum with less background noise. sigmaaldrich.comsynmr.in

Use of Non-Deuterated Solvents: D-NMR experiments can be conducted in 100% natural abundance solvents, which is unconventional but eliminates the need for expensive deuterated solvents. sigmaaldrich.com

Direct Observation: It allows for the direct observation and quantification of deuterium atoms. sigmaaldrich.com

However, D-NMR also has limitations, such as a longer time required to achieve a desirable signal-to-noise ratio due to the lower magnetogyric ratio of the deuteron. sigmaaldrich.com

Direct Observation of Labile Deuterium Atoms

D-NMR spectroscopy allows for the direct observation of labile deuterium atoms, which are those that can be exchanged with protons in the solvent or other molecules. sigmaaldrich.com By using non-protonated solvents or running the sample neat, the presence and quantity of labile deuteriums can be determined. sigmaaldrich.com This has been demonstrated in studies of deuterated anilines and biomolecules, where the exchange of labile deuterons is a key area of investigation. sigmaaldrich.comnih.gov For this compound, the deuterium at the C2 position is not typically considered labile under standard NMR conditions. However, in specific chemical environments or during certain reactions, its lability could be assessed using this technique. Neutron diffraction is another powerful technique that allows for the direct observation of hydrogen and deuterium atoms, including those in labile positions. pnas.orglu.se

Applications of Deuterium Labeling in NMR for Carbon-Deuterium Bond Order Determination

Deuterium labeling is a crucial technique in NMR spectroscopy for studying molecular dynamics and structure. nih.gov The quadrupolar splitting observed in the D-NMR spectrum of a C-D bond is directly related to the angle between the bond and the external magnetic field. wikipedia.org This relationship allows D-NMR to probe the orientation and order of C-D bonds, particularly in partially ordered systems like polymers or liquid crystals. wikipedia.org

Changes in the orientation of the C-D bond due to molecular motion significantly affect the spectral lineshape, providing insights into the dynamics of the molecule. wikipedia.org Furthermore, deuterium relaxation is governed by the strong and local quadrupolar interaction, and knowledge of the quadrupolar coupling constant (QCC) allows for the quantitative description of D-NMR relaxation data in terms of order parameters for C-D bond motions. nih.gov While direct studies on this compound for bond order determination are not prevalent in the searched literature, the principles applied to proteins and other molecules are transferable. nih.gov

Fourier Transform Infrared (FT-IR) and FT-Raman Spectroscopy in Vibrational Analysis

FT-IR and FT-Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about a molecule's structure. cigrjournal.org FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when a molecular vibration causes a change in the molecule's dipole moment. cigrjournal.org FT-Raman spectroscopy, on the other hand, relies on the change in polarizability of a bond during a vibration. cigrjournal.org

The substitution of a hydrogen atom with a deuterium atom in a molecule like this compound leads to a significant change in the vibrational frequency of the C-D bond compared to the C-H bond. This is due to the greater mass of deuterium. This isotopic shift is readily observable in both FT-IR and FT-Raman spectra and can be used to confirm the position of deuteration.

Vibrational analysis, often aided by computational methods like Density Functional Theory (DFT), allows for the assignment of specific absorption bands to particular molecular vibrations. scirp.orgnih.gov For aromatic compounds, C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. scirp.org The C-D stretching vibration in this compound would be expected at a significantly lower frequency, typically around 2100-2200 cm⁻¹. By comparing the experimental spectra with calculated spectra, a detailed understanding of the vibrational modes of the molecule can be achieved. researchgate.netmdpi.com

Below is a table summarizing the expected vibrational frequencies for key functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Phenyl Ring | C-H Stretch | 3100-3000 | FT-IR, FT-Raman |

| Methyl Groups | C-H Stretch | 2985-2870 | FT-IR, FT-Raman |

| Deuterated Carbon | C-D Stretch | ~2100-2200 | FT-IR, FT-Raman |

| Phenyl Ring | C=C Stretch | 1600-1450 | FT-IR, FT-Raman |

This interactive table allows for a quick reference to the key vibrational bands expected in the spectroscopic analysis of this compound.

Computational Chemistry Approaches for 2 Phenylpropane 2 D1 Research

Density Functional Theory (DFT) Calculations for Reaction Mechanism Analysis

Density Functional Theory (DFT) has become an indispensable method in computational chemistry for studying reaction mechanisms. numberanalytics.com It allows researchers to map out the potential energy surface of a reaction, identifying key intermediates and transition states. numberanalytics.com For reactions involving phenylpropane derivatives, DFT calculations provide crucial insights into the electronic rearrangements that occur. researchgate.net

Geometry Optimization and Energetic Profiles of Transition States

A fundamental step in analyzing a reaction mechanism is the optimization of the geometries of reactants, products, and, most importantly, transition states. libretexts.org Transition state optimization algorithms, such as the eigenvector-following method, are employed to locate the saddle points on the potential energy surface that represent the highest energy barrier along the reaction coordinate. uni-muenchen.defaccts.de For a given reaction of 2-Phenylpropane-2-D1, this process would involve systematically adjusting the atomic coordinates to find the precise arrangement where the energy is at a maximum in one direction (the reaction coordinate) and a minimum in all other directions. libretexts.org

Once the transition state geometry is located, its energy is calculated to determine the activation energy of the reaction. This, combined with the energies of the optimized reactant and product structures, allows for the construction of an energetic profile, or reaction coordinate diagram. This profile provides a quantitative measure of the reaction's feasibility and kinetics. researchgate.net The accuracy of these calculations is crucial and can be enhanced by recalculating the Hessian matrix at regular intervals during the optimization process. uni-muenchen.de

Interactive Table: Example Energetic Profile Data for a Hypothetical Reaction

| Species | Optimized Energy (Hartree) | Relative Energy (kcal/mol) |

| Reactants (this compound + X) | -XXX.XXXXXX | 0.0 |

| Transition State | -YYY.YYYYYY | +25.3 |

| Products (Y + Z) | -ZZZ.ZZZZZZ | -15.8 |

Intrinsic Reaction Coordinate (IRC) Analysis

To confirm that an optimized transition state indeed connects the intended reactants and products, an Intrinsic Reaction Coordinate (IRC) analysis is performed. uni-muenchen.derowansci.com An IRC calculation traces the minimum energy path downhill from the transition state in both the forward and reverse directions. scm.comjussieu.fr This path represents the trajectory that the molecule would ideally follow with zero kinetic energy. uni-muenchen.de

The process begins at the optimized transition state geometry and takes small, mass-weighted steps along the reaction coordinate. rowansci.comjussieu.fr By following this path, researchers can visualize the atomic motions involved in the reaction and verify that the transition state smoothly connects the reactant and product minima on the potential energy surface. scm.com Successful IRC calculations provide strong evidence for the proposed reaction mechanism. rowansci.com

Basis Set Selection and Functional Application in Phenylpropane Systems

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. researchgate.net A basis set is a set of mathematical functions used to construct the molecular orbitals. reddit.com For phenylpropane systems, which involve both aromatic and aliphatic components, it is often necessary to use basis sets that include polarization and diffuse functions to accurately describe the electron distribution. chemrxiv.orgstackexchange.com The Dunning series of basis sets, such as cc-pVTZ, are commonly employed for their systematic convergence towards the complete basis set limit. chemrxiv.orgstackexchange.com

The choice of the exchange-correlation functional is equally critical. Functionals like B3LYP are widely used due to their balance of accuracy and computational cost for a broad range of chemical systems. reddit.com However, for specific properties or reaction types, other functionals may be more suitable. For instance, the M06-2X functional is often preferred for main-group chemistry and systems with significant non-covalent interactions. stackexchange.com The selection of both the basis set and functional should be guided by previous studies on similar systems and benchmark calculations to ensure reliability. stackexchange.comchemrj.org

Electronic Structure Analysis

Understanding the electronic structure of this compound is key to predicting its reactivity and properties. Computational methods provide detailed information about the distribution of electrons within the molecule.

HOMO-LUMO Energy Gap Characterization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. biomedres.us A smaller gap generally suggests that the molecule is more reactive, as it is energetically easier to excite an electron from the HOMO to the LUMO. biomedres.us

DFT calculations can accurately predict the energies of the HOMO and LUMO. researchgate.net For this compound, this would involve calculating the energies of these orbitals to estimate its reactivity. The HOMO-LUMO gap can also be influenced by the surrounding environment, such as the solvent, with polar solvents often leading to a larger gap and increased stability. researchgate.net

Interactive Table: Calculated Frontier Orbital Energies for a Phenylpropane Derivative

| Orbital | Energy (eV) |

| HOMO | -6.54 |

| LUMO | -0.21 |

| HOMO-LUMO Gap | 6.33 |

Natural Bond Orbital (NBO) Analysis of Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density within a molecule, which arises from donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. researchgate.netresearchgate.net This analysis provides a detailed picture of bonding and antibonding interactions, lone pairs, and charge transfer within the molecular system. researchgate.netuba.ar

In the context of this compound, NBO analysis can reveal hyperconjugative interactions, such as the interaction between a C-H or C-C sigma bond (donor) and an empty p-orbital or a sigma-antibonding orbital (acceptor). ustc.edu.cn The strength of these interactions is quantified by the second-order perturbation energy, E(2), where a larger E(2) value indicates a more significant interaction and greater stabilization of the molecule. ustc.edu.cnnih.gov This analysis helps to rationalize the molecule's structure, stability, and reactivity based on its electronic delocalization. researchgate.net

Interactive Table: Example NBO Analysis for Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| σ(C-C) | σ(C-C) | 3.5 |

| σ(C-H) | σ(C-C) | 2.1 |

| LP(O) | σ*(C-H) | 5.8 |

Molecular Electrostatic Potential (MEP) Mapping of Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable descriptor used to understand the charge distribution within a molecule and to predict its reactive behavior towards electrophilic and nucleophilic attacks. The MEP is calculated by evaluating the electrostatic potential at the surface of the molecule, providing a visual guide to its relative polarity.

In an MEP map, different colors represent different values of the electrostatic potential. Typically, regions of negative potential, which are susceptible to electrophilic attack, are colored in shades of red and yellow. Conversely, regions of positive potential, which are prone to nucleophilic attack, are shown in shades of blue. Green areas indicate regions of neutral potential.

For this compound, the MEP map would be virtually identical to that of cumene (B47948). The primary regions of interest for reactivity are the aromatic phenyl ring and the isopropyl group.

Phenyl Ring: The π-electron cloud of the benzene (B151609) ring creates a region of high electron density, making it a site of negative electrostatic potential. This region is therefore susceptible to attack by electrophiles. The MEP map would show this area in shades of red or yellow, indicating its nucleophilic character.

Isopropyl Group: The hydrogen atoms of the methyl groups and the tertiary carbon are electron-deficient, creating regions of positive electrostatic potential (shown in blue). These sites are less likely to be involved in electrophilic reactions but could be sites for radical abstraction.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Values for Key Regions of this compound (based on cumene calculations)

| Molecular Region | Predicted Electrostatic Potential Range (arbitrary units) | Implied Reactivity |

| Center of Phenyl Ring | -0.02 to -0.04 | Nucleophilic / Susceptible to Electrophilic Attack |

| Edges of Phenyl Ring | -0.01 to -0.02 | Moderately Nucleophilic |

| Methyl Hydrogens | +0.01 to +0.03 | Electrophilic / Prone to Radical Abstraction |

| Tertiary C-D position | +0.01 to +0.02 | Electrophilic / Site for Kinetic Isotope Effect Studies |

Note: The MEP values are illustrative and depend on the level of theory and basis set used in the calculation. The color coding generally follows red (most negative) < orange < yellow < green < blue (most positive).

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the excited states of molecules and predict their electronic absorption spectra (such as UV-Vis spectra). mdpi.com It calculates the energies of electronic transitions from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions, which are primarily associated with the phenyl chromophore. The substitution of a single hydrogen with deuterium (B1214612) has a negligible effect on the electronic transition energies because it does not significantly perturb the molecular orbitals involved in these transitions. nih.gov Studies on other deuterated molecules have shown that any spectral shifts are typically very small. nih.gov

The main electronic transitions in this compound are expected to be π → π* transitions within the benzene ring. TD-DFT calculations for cumene typically predict two main absorption bands in the UV region, corresponding to the E2 and B bands of the benzene chromophore.

Table 2: Predicted Electronic Transitions for this compound via TD-DFT (based on cumene)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | ~4.85 | ~256 | ~0.03 | HOMO → LUMO (π → π) |

| S₀ → S₂ | ~5.90 | ~210 | ~0.15 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | ~6.20 | ~200 | ~0.80 | HOMO → LUMO+1 (π → π*) |

Note: The values in this table are representative and can vary based on the functional, basis set, and solvent model used in the TD-DFT calculation. The transitions shown are characteristic of alkyl-substituted benzenes.

The primary value of studying this compound with TD-DFT would not be to observe a significant shift in the absorption spectrum compared to cumene, but rather to understand the electronic landscape upon which photochemical reactions may occur. For instance, in studies of photodissociation or photo-oxidation, understanding the nature of the excited states is crucial for interpreting reaction mechanisms and the observed kinetic isotope effects when the C-D bond is involved. rsc.org

Degradation Pathways of Phenylpropane Derivatives: Mechanistic Insights from Deuterium Labeling

Chemical Degradation Studies of Deuterated Phenylpropanes

Chemical degradation studies of deuterated phenylpropanes offer a window into reaction mechanisms, such as bond cleavage and rearrangement. Isotope labeling experiments are a powerful tool in these investigations.

For instance, in the context of lignin (B12514952) degradation, which is composed of phenylpropane units, mechanistic studies have utilized deuterated compounds to understand the transformation processes. d-nb.info Isotope-labeling experiments using deuterated guaiacol (B22219) have been conducted to trace the reaction pathways. d-nb.info

One area of study involves the acid-catalyzed hydration of phenylpropene derivatives. The acidic hydration of 2-phenylpropene proceeds through an electrophilic addition mechanism, forming a stable tertiary carbocation intermediate, which then reacts with water to yield 2-phenyl-2-propanol. doubtnut.com The use of a deuterated analogue like 2-phenylpropane-2-d1 in such a reaction would allow for the precise tracking of the deuterium (B1214612) atom's position in the final product and any intermediates, confirming the proposed mechanism.

Another relevant area is the photocatalytic cleavage of carbon-carbon bonds in lignin model compounds. Isotope labeling studies have confirmed that these model compounds undergo regioselective cleavage, yielding aryl aldehydes and aryl formates as primary degradation products. google.com The use of deuterium-labeled substrates allows for clear identification of the resulting fragments by techniques such as 2H NMR spectroscopy and High-Resolution Mass Spectrometry (HRMS). google.com

| Study Type | Model Compound | Key Findings | Analytical Techniques |

| Acid-Catalyzed Hydration | 2-Phenylpropene | Formation of a stable tertiary carbocation intermediate. doubtnut.com | Not Specified |

| Photocatalytic C-C Bond Cleavage | Lignin Model Compounds | Regioselective cleavage into aryl aldehydes and aryl formates. google.com | 2H NMR, HRMS google.com |

| Lignin Transformation | Deuterated Guaiacol | Tracing of reaction pathways in lignin degradation. d-nb.info | Not Specified |

Enzymatic Degradation Mechanisms of Phenylpropane Units

Enzymes play a crucial role in the breakdown of complex organic molecules, including phenylpropane derivatives found in lignin. Deuterium labeling provides mechanistic insights into these enzymatic processes.

Lignin, a polymer composed of phenylpropane units, is notoriously resistant to degradation. nih.gov However, certain fungi produce enzymes capable of breaking it down. For example, the fungus Ceriporiopsis subvermispora can degrade nonphenolic lignin structures, a process previously thought to be solely the domain of lignin peroxidase (LiP). asm.org This fungus utilizes manganese peroxidase (MnP) in a process involving the peroxidation of unsaturated lipids to cleave the major nonphenolic β-O-4 lignin structures. asm.org Studies with 14C-labeled model compounds have shown that the fungus cleaves these structures to release benzylic fragments. asm.org The use of deuterated analogs in such studies could further elucidate the specific hydrogen abstraction steps involved in the enzymatic reaction.

Dye-decolorizing peroxidases (DyPs) are another family of heme peroxidases with potential applications in lignin degradation. osti.govosti.gov Mechanistic studies using solvent isotope effects (sKIEs) have been employed to understand their catalytic mechanism. osti.govosti.govnih.gov For instance, experiments with D2O revealed insights into the role of proton transfer during the reaction. nih.gov The use of deuterated substrates in conjunction with these techniques could provide a more complete picture of the enzyme's active site chemistry and the mechanism of substrate oxidation.

The degradation of phenylpropanoids is also linked to other metabolic pathways in plants. For example, the biosynthesis of glucosinolates and phenylpropanoids is connected through the proteasome-dependent degradation of phenylalanine ammonia-lyase (PAL), the first enzyme in the phenylpropanoid biosynthesis pathway. nih.gov

| Enzyme/Organism | Substrate Type | Key Mechanistic Insight |

| Ceriporiopsis subvermispora (MnP) | Nonphenolic β-O-4 lignin structures | Cleavage of nonphenolic structures without LiP, mediated by MnP and lipid peroxidation. asm.org |

| Dye-decolorizing peroxidases (DyPs) | General peroxidase substrates | Solvent isotope effects suggest the importance of proton transfer in the catalytic mechanism. osti.govosti.govnih.gov |

| Plant Enzymes (PAL degradation) | Phenylpropanoids | Crosstalk between glucosinolate and phenylpropanoid biosynthesis is mediated by the degradation of PAL. nih.gov |

Microbial Biotransformation of Phenylpropane Structures

Microorganisms employ a vast arsenal (B13267) of enzymes to transform a wide variety of organic compounds, including phenylpropane structures. slideshare.netndl.gov.in Microbial biotransformation can lead to the production of valuable chemicals or the degradation of environmental pollutants. researchgate.net

Sphingomonas paucimobilis SYK-6 is a bacterium known for its ability to degrade various lignin-related compounds. nih.gov It can break down biphenyl (B1667301) structures, which are key linkages between phenylpropane units in lignin. nih.gov This bacterium degrades 5,5′-dehydrodivanillate (DDVA) to vanillate (B8668496), which is then further metabolized. nih.gov The conversion of 5-carboxyvanillate (5CVA) to vanillate involves a nonoxidative decarboxylase, as demonstrated by the specific incorporation of deuterium from deuterium oxide (D2O) into the product. nih.gov This indicates that a proton from water replaces the carboxyl group. nih.gov

The biotransformation of aromatic hydrocarbons often involves dioxygenase enzymes, which can introduce hydroxyl groups onto the aromatic ring, initiating the degradation process. The study of such reactions using deuterated substrates can reveal the stereospecificity and regioselectivity of the enzymatic attack.

Microbial biotransformations are utilized to produce various pharmaceuticals and specialty chemicals. slideshare.net The reactions catalyzed by microbes include oxidation, reduction, and hydrolysis. ndl.gov.in For instance, the reduction of benzaldehyde (B42025) to benzyl (B1604629) alcohol can be achieved using Saccharomyces cerevisiae. ndl.gov.in

| Microorganism | Substrate | Transformation | Key Finding from Deuterium Labeling |

| Sphingomonas paucimobilis SYK-6 | 5-carboxyvanillate (5CVA) | Decarboxylation to vanillate | The 5-carboxyl group is replaced by a proton originating from water (H2O/D2O). nih.gov |

| Saccharomyces cerevisiae | Benzaldehyde | Reduction to benzyl alcohol | Example of a common microbial biotransformation reaction. ndl.gov.in |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Phenylpropane-2-D1, and how can reproducibility be ensured?

- Methodology : Deuterium incorporation at the 2-position typically involves acid-catalyzed H/D exchange using deuterated reagents (e.g., D2O or CD3OD) or selective deuteration via Grignard reactions. To ensure reproducibility:

- Document reaction conditions (temperature, solvent, stoichiometry) in detail .

- Validate purity using gas chromatography (GC) or HPLC and cross-reference with spectral data (e.g., <sup>1</sup>H NMR to confirm deuterium incorporation) .

- Provide raw data and characterization details in supplementary materials, adhering to journal guidelines for compound preparation .

Q. Which analytical techniques are critical for characterizing 2-Phenylpropane-2-D1?

- Methodology :

- NMR Spectroscopy : Use <sup>2</sup>H NMR or <sup>13</sup>C NMR to confirm deuterium placement and structural integrity. Suppress solvent peaks (e.g., CDCl3) during acquisition .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup>) and isotopic patterns .

- Infrared (IR) Spectroscopy : Identify functional groups unaffected by deuteration (e.g., aromatic C-H stretches near 3000 cm<sup>-1</sup>) .

Q. What safety protocols are essential when handling 2-Phenylpropane-2-D1 in the lab?

- Methodology :

- Store in airtight containers away from ignition sources; static discharge precautions are critical due to flammability .

- Use fume hoods for synthesis and wear PPE (gloves, lab coat). Document waste disposal methods (e.g., halogenated waste for chlorinated byproducts) .

Advanced Research Questions

Q. How does the deuterium isotope effect (DIE) at the 2-position influence reaction kinetics in 2-Phenylpropane-2-D1 compared to its non-deuterated analog?

- Methodology :

- Conduct kinetic studies under identical conditions (solvent, temperature) for both compounds. Measure rate constants (kH/kD) using techniques like stopped-flow spectroscopy or GC/MS .

- Compare activation parameters (ΔH‡, ΔS‡) via Eyring plots. A kH/kD > 1 indicates a primary isotope effect, suggesting bond cleavage in the rate-determining step .

- Example Data Table :

| Reaction Type | kH (s<sup>-1</sup>) | kD (s<sup>-1</sup>) | kH/kD |

|---|---|---|---|

| Acid hydrolysis | 2.5 × 10<sup>-3</sup> | 1.2 × 10<sup>-3</sup> | 2.08 |

Q. What computational strategies can predict the vibrational modes and stability of 2-Phenylpropane-2-D1?

- Methodology :

- Use density functional theory (DFT) with basis sets (e.g., B3LYP/6-31G*) to model the molecule. Compare calculated IR spectra with experimental data to validate deuteration sites .

- Analyze bond dissociation energies (BDEs) and Mulliken charges to assess isotopic stabilization effects .

Q. How should researchers resolve contradictions in reported synthetic yields or spectral data for 2-Phenylpropane-2-D1?

- Methodology :

- Replicate experiments using original protocols. Cross-check impurities via LC-MS or <sup>13</sup>C NMR .

- Evaluate solvent purity (e.g., trace water in deuterated solvents) and catalyst activity as confounding factors .

- Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental designs .

Data Presentation Guidelines

- Supporting Information : Include raw spectral data (NMR, MS) and computational input/output files in supplementary materials, formatted as per journal requirements .

- Tables : Summarize kinetic or isotopic data in the main text; relegate large datasets (e.g., computational coordinates) to appendices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.